molecular formula C11H11N3O2S B1309513 4-amino-N-pyridin-4-ylbenzenesulfonamide CAS No. 67638-39-5

4-amino-N-pyridin-4-ylbenzenesulfonamide

Cat. No. B1309513
CAS RN: 67638-39-5
M. Wt: 249.29 g/mol
InChI Key: JVTKXNSEIZHSHD-UHFFFAOYSA-N
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Description

The compound 4-amino-N-pyridin-4-ylbenzenesulfonamide is a derivative of benzenesulfonamide with potential antimicrobial and anticancer properties. It is part of a broader class of compounds that have been synthesized and investigated for their biological activities, particularly as inhibitors of carbonic anhydrase isozymes, which are associated with tumor growth and progression .

Synthesis Analysis

The synthesis of related compounds involves the condensation of different aldehydes with sulfadiazine or other sulfonamide derivatives. For instance, the compound (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA) was synthesized using pyridine-4-carboxaldehyde and sulfadiazine . Similarly, a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were synthesized, demonstrating the versatility of the sulfonamide group in forming heterocyclic compounds with potential bioactivity .

Molecular Structure Analysis

The molecular structures of these compounds are typically elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectral analysis . The crystal structure of related compounds, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, reveals interactions like π-π stacking and hydrogen bonding, which contribute to the stability and three-dimensional network of the molecules .

Chemical Reactions Analysis

The benzenesulfonamide derivatives participate in various chemical reactions, including condensation and complexation. For example, Co(II) and Ni(II) complexes have been synthesized using 4-((3-ethoxy-2-hydroxy benzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide, indicating the ligand's ability to chelate metal ions . Additionally, abnormal condensation products have been observed in reactions involving 4-amino-6-chloro-2-methoxypyrimidine and p-nitrobenzenesulfonyl chloride, leading to the formation of pyridinium derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, are computationally predicted using tools like Swiss ADME. These predictions are crucial for understanding the pharmacokinetic behavior of the compounds . The antimicrobial activity of these compounds is typically assessed using methods like the disk diffusion method, and their cytotoxicity is evaluated against various cancer cell lines . The fluorescence quenching behavior of metal complexes containing sulfonamide ligands has also been studied, providing insights into their potential applications in sensing or imaging .

Scientific Research Applications

  • Corrosion Inhibition

    • Field : Materials Science
    • Application : 4-Amino-Antipyrine Based Schiff Base is used as a corrosion inhibitor for steel material .
    • Method : Electrochemical experiments such as potentiodynamic polarization, electrochemical impedance spectroscopy, and gravimetric studies are used to examine the corrosion inhibitory efficacy .
    • Results : The efficiency of 4-NBAAP increases with an increase in the inhibitor concentration and decreases with an increase in temperature. The adsorption of 4-NBAAP molecules on the MS surface follows the Langmuir adsorption isotherm .
  • Fluorescent Probes

    • Field : Biochemistry
    • Application : Bimane-based fluorescent probes are used as a selective amyloid binding dye .
    • Method : The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
    • Results : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

properties

IUPAC Name

4-amino-N-pyridin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTKXNSEIZHSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406491
Record name SBB055350
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-pyridin-4-ylbenzenesulfonamide

CAS RN

67638-39-5
Record name SBB055350
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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